

Advanced Metabolic Tracing: D-Glucose-13C,d1-2 Technical Guide

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Compound of Interest

Compound Name: *D-Glucose-13C,d1-2*

Cat. No.: *B12407681*

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Executive Summary

D-Glucose-13C,d1-2 represents a class of dual-isotope labeled glucose analogs designed for high-resolution Metabolic Flux Analysis (MFA).^[1] Unlike single-isotope tracers (which track only carbon skeletons or hydrogen atoms), this dual-labeled compound enables the simultaneous decoupling of carbon flux (e.g., Glycolysis vs. Pentose Phosphate Pathway) and reducing equivalent generation (NADPH production).

This guide addresses the chemical properties, stability concerns, and rigorous experimental protocols required to utilize **D-Glucose-13C,d1-2** in drug development and metabolic phenotyping.

Chemical Identity & Specifications

The nomenclature "**D-Glucose-13C,d1-2**" typically refers to a glucose molecule isotopically enriched with Carbon-13 (

) and Deuterium (

or D) at the C1 and/or C2 positions.^[2] The precise regiospecificity (e.g., [1-

C; 2-

H]-Glucose) is critical for experimental design.

Physicochemical Properties

Property	Specification	Notes
Chemical Formula	C	
	C	Depends on specific labeling pattern (e.g., [1-
	H	C, 2-D]-Glucose).[2][3][4][5][6]
	D	[7][8][9]
	O	
Molecular Weight	~181.1 – 183.1 g/mol	+1.003 Da per C; +1.006 Da per D.
Solubility	>500 mg/mL in Water	Highly hydrophilic; sparingly soluble in EtOH.
Appearance	White to off-white powder	Hygroscopic.
Isotopic Purity	99 atom %	Critical to minimize "spectral clutter" in MS/NMR.

Stability Profile

- Chemical Stability: Stable for >2 years at -20°C if desiccated.
- Isotopic Stability (Proton Exchange):
 - C-H Bonds: The deuterium labels at C1, C3, C4, C5, and C6 are non-exchangeable in neutral aqueous solution.
 - C2-H Lability: The proton at C2 is susceptible to enzymatic exchange (via Phosphoglucose Isomerase) but is chemically stable in storage.

- Hydroxyl Protons (-OD/OH): Rapidly exchange with solvent water; these positions are not used for tracing.

Mechanistic Applications: The Power of Dual Labeling

The primary advantage of **D-Glucose-13C,d1-2** is the ability to resolve metabolic bifurcations that single tracers cannot.

Decoupling Glycolysis and the Pentose Phosphate Pathway (PPP)

- Carbon Tracing (

C at C1):

- Glycolysis: C1 is retained and ends up in Pyruvate (C3).
- PPP: C1 is decarboxylated by 6-Phosphogluconate Dehydrogenase, releasing

CO

.

- Hydrogen Tracing (Deuterium at C1 or C2):

- C1-D: Transferred to NADP

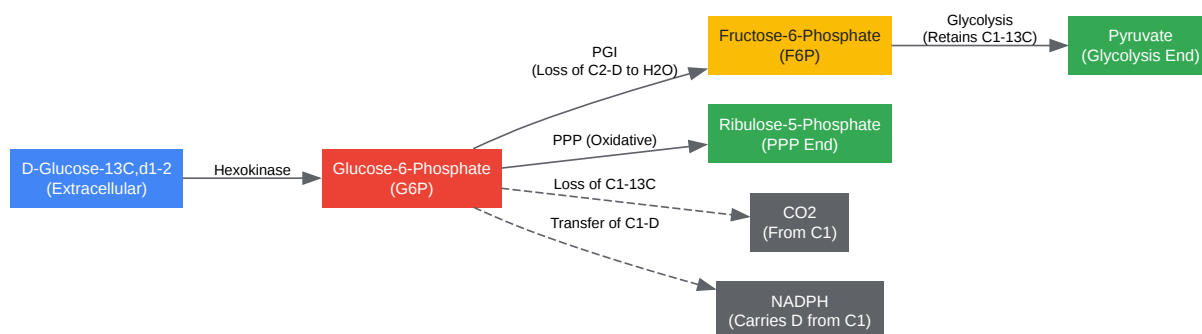
by Glucose-6-Phosphate Dehydrogenase (G6PDH) to form NADPD. This allows direct measurement of NADPH cytosolic pool turnover.

- C2-D: Lost to solvent water during the G6P

F6P isomerization step (catalyzed by PGI), serving as a marker for the reversibility of the upper glycolytic pathway.

Visualization of Metabolic Fate

The following diagram illustrates how dual labeling traces divergent pathways.



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Caption: Metabolic divergence of Dual-Labeled Glucose. Note the separation of C1-13C (CO₂) and C1-D (NADPH) in the PPP.

Experimental Protocol: LC-MS/MS Flux Analysis

Objective: Quantify the Mass Isotopomer Distribution (MID) of intracellular metabolites to calculate flux.

Reagents & Preparation

- Tracer Media: Prepare glucose-free DMEM/RPMI supplemented with 10-25 mM **D-Glucose-13C,d1-2**.
 - Note: Dialyzed FBS must be used to remove endogenous unlabeled glucose.
- Quenching Solvent: 80:20 Methanol:Water (pre-chilled to -80°C).

Cell Culture & Pulsing

- Seeding: Seed cells (e.g., 5x10⁴ cells/well) in 6-well plates. Allow attachment (24h).
- Wash: Wash cells 2x with warm PBS to remove residual unlabeled glucose.

- Pulse: Add Tracer Media.
 - Isotopic Steady State: Incubate for 24-48h for total biomass labeling.
 - Kinetic Flux: Incubate for short intervals (5, 15, 30, 60 min) to measure uptake rates.

Extraction & Analysis

- Quench: Rapidly aspirate media and add 1 mL -80°C 80% MeOH.
 - Critical: Metabolism stops instantly. Do not wash with PBS after media removal (too slow).
- Scrape & Collect: Scrape cells on dry ice. Transfer to tubes.
- Lyse: Vortex vigorously; freeze-thaw 3x (LN2 / 37°C).
- Clarify: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
- Dry: Evaporate supernatant under Nitrogen stream. Reconstitute in LC-MS mobile phase (e.g., 100 µL Water/Acetonitrile).

Analytical Logic (LC-HRMS)

Detect the M+n isotopologues.

- M+0: Unlabeled.
- M+1: Contains one
C OR one D.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[10\]](#)
- M+2: Contains one
C AND one D (or two of one type).[\[2\]](#)[\[5\]](#)[\[6\]](#)
- Resolution: High-Resolution MS (Orbitrap/Q-TOF) is required to distinguish the mass defect between
C (+1.00335 Da) and Deuterium (+1.00628 Da) if precise atomic mapping is needed, though standard nominal mass analysis often aggregates them.

Data Analysis & Correction

Raw MS data must be corrected for natural isotope abundance (C, H, O, N) before flux modeling.

Correction Workflow

- Extract Peak Areas: For M+0, M+1, M+2, etc.
- Natural Abundance Correction: Use matrix-based inversion algorithms (e.g., IsoCor, Polari) to remove background signal from naturally occurring C (1.1%).
- Flux Calculation: The ratio of M+1 (Lactate) to M+2 (Glucose) indicates the dilution of the label.

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